molecular formula C15H10BrN3O3 B3655145 3-(2-bromo-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone

3-(2-bromo-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone

Cat. No.: B3655145
M. Wt: 360.16 g/mol
InChI Key: QNHPDGRBMPYEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-bromo-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . The compound has a bromo and nitro group attached to the phenyl ring and a methyl group attached to the quinazolinone ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazolinone core, with the various substituents (bromo, nitro, and methyl groups) attached at the specified positions . The exact structure would need to be confirmed using techniques such as NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nitro group and the electron-donating methyl group . The bromo group might make the compound susceptible to nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the nitro group might increase its acidity compared to other quinazolinones .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity .

Properties

IUPAC Name

3-(2-bromo-4-nitrophenyl)-2-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O3/c1-9-17-13-5-3-2-4-11(13)15(20)18(9)14-7-6-10(19(21)22)8-12(14)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHPDGRBMPYEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-bromo-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
3-(2-bromo-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
3-(2-bromo-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
3-(2-bromo-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone
Reactant of Route 5
Reactant of Route 5
3-(2-bromo-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
3-(2-bromo-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.